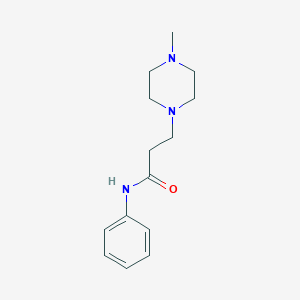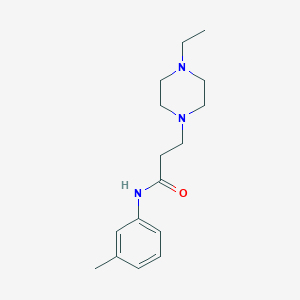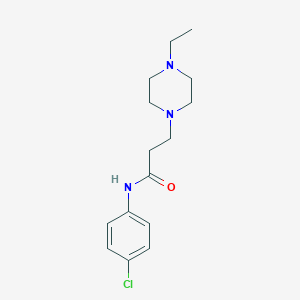![molecular formula C25H22ClN3O3 B248622 N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CC-5013 or Lenalidomide, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. It also has anti-angiogenic properties, which can help to inhibit the growth of blood vessels that supply tumors. Additionally, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have direct cytotoxic effects on cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can help to enhance the production of T cells and natural killer cells, which are involved in the body's immune response against cancer cells and infectious agents. It also has anti-inflammatory properties, which can help to reduce the production of pro-inflammatory cytokines. Additionally, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of blood vessels that supply tumors, leading to their regression.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively researched, and its mechanism of action is well understood. Additionally, it has been shown to have potent anti-tumor properties, making it a useful tool for studying cancer biology. However, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on the immune system can be complex and may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the effects of chemotherapy and radiation therapy, and further research is needed to optimize these combinations. Another area of interest is its potential use in autoimmune diseases, such as rheumatoid arthritis and lupus. N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties, and further research is needed to determine its efficacy in these diseases. Finally, there is interest in developing new IMiDs based on the structure of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which may have improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting from the reaction of 4-chloroaniline with phosgene to form 4-chloroformylphenyl isocyanate. This intermediate is then reacted with 2-aminobenzamide to form N-(4-chloroformylphenyl)-2-aminobenzamide, which is then reacted with 4-methylphenylhydrazine to form N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves oxidation of the pyrrolidine ring to form N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively researched for its potential therapeutic applications in various diseases, including multiple myeloma, myelodysplastic syndrome, solid tumors, and autoimmune diseases. It has been shown to have immunomodulatory properties, which can help to enhance the body's immune response against cancer cells and infectious agents.
Eigenschaften
Produktname |
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C25H22ClN3O3 |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-16-6-12-20(13-7-16)29-15-17(14-23(29)30)24(31)28-22-5-3-2-4-21(22)25(32)27-19-10-8-18(26)9-11-19/h2-13,17H,14-15H2,1H3,(H,27,32)(H,28,31) |
InChI-Schlüssel |
VMRMWSNXOCIXDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)